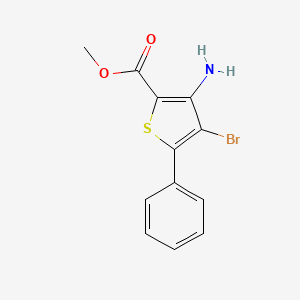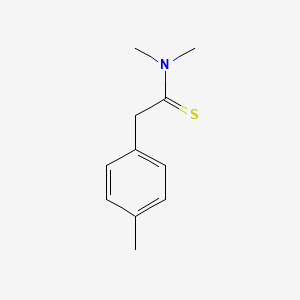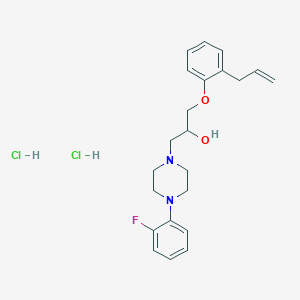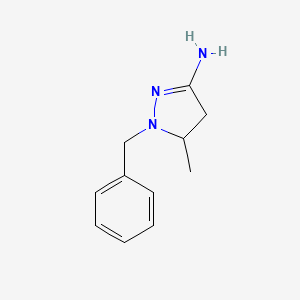
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” consists of a thiophene ring substituted with an amino group, a bromo group, a phenyl group, and a carboxylate group .Scientific Research Applications
a. Drug Discovery and Development: Thiophene derivatives, including Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate, serve as building blocks for designing novel drugs. Researchers explore their potential as anticancer agents, anti-inflammatory compounds, antimicrobials, and more. These molecules can be modified to enhance bioactivity and reduce toxicity.
b. Organic Electronics and Semiconductors: Thiophene-based compounds play a crucial role in organic electronics. Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate contributes to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Its π-conjugated system allows efficient charge transport.
Chemical Synthesis Routes
For those interested in the synthetic pathways, Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate can be prepared through various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods allow access to diverse thiophene derivatives.
properties
IUPAC Name |
methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIWXINVKOLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)

![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)


![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2766430.png)